![molecular formula C14H15N3 B596350 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1313712-15-0](/img/structure/B596350.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyrido-pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The structure consists of a benzyl group attached to the nitrogen atom at the 6-position of the tetrahydropyrido[4,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. The reaction conditions often include the use of solvents like ethanol and catalysts such as diisopropylethylamine (DIPEA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- CAS Number : 109229-22-3
The compound features a tetrahydropyrido[4,3-d]pyrimidine structure, which is known for its ability to interact with various biological targets.
P2X3 Receptor Antagonism
One of the primary applications of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is in the discovery and optimization of new P2X3 receptor antagonists. These antagonists are being investigated for their potential to treat chronic pain conditions by inhibiting the activity of the P2X3 receptor, which is involved in pain signaling pathways. Research has indicated that derivatives of this compound can effectively block P2X3 receptors, leading to analgesic effects in preclinical models .
Anticancer Activity
Studies have shown that compounds related to this compound exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their structure-activity relationships .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against a range of pathogens. The tetrahydropyrido[4,3-d]pyrimidine moiety has been associated with enhanced antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Synthesis and Derivative Development
The synthesis of this compound involves several key steps that allow for the introduction of various substituents to enhance biological activity. The development of derivatives has been a focus area in research to optimize efficacy and selectivity against specific biological targets.
Derivative | Biological Activity | Reference |
---|---|---|
6-Benzyl-4-chloro derivative | P2X3 receptor antagonist | |
2-pyridyl-substituted derivative | Anticancer activity | |
4-ethyl derivative | Antimicrobial properties |
Case Study 1: P2X3 Receptor Antagonists
In a study aimed at optimizing quinazolinones as new P2X3 receptor antagonists, researchers utilized this compound as a scaffold to develop novel compounds. The resulting derivatives showed improved binding affinity and selectivity compared to existing drugs used for pain management .
Case Study 2: Anticancer Research
A series of derivatives were synthesized based on the tetrahydropyrido structure and tested against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies using this compound as a lead structure .
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the benzyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₅N₃
- Molecular Weight : 225.29 g/mol
- CAS Number : 1313712-15-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrido-pyrimidine core followed by benzyl substitution. Specific methodologies can vary but often utilize conditions that favor cyclization and functional group modifications.
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some compounds in the series .
Anticancer Properties
This compound has shown promise in targeting cancer cells:
- Mechanism of Action : It targets the Ephrin receptor (EPH) family implicated in various cancers. This interaction may inhibit tumor growth and metastasis .
- Case Study : In vitro studies revealed that the compound significantly reduced cell viability in breast cancer cell lines with IC50 values around 10 µM .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain kinases:
- Kinase Activity : It inhibits protein kinases involved in cell signaling pathways critical for tumor progression.
- Research Findings : A detailed analysis indicated that compounds with a similar structure inhibited PI3K and mTOR pathways effectively, suggesting its potential in cancer therapy .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBCTLGIHZHLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724907 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-15-0 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What synthetic route was employed to obtain 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A1: Researchers synthesized this compound by reacting N-benzyl-4-piperidone with trisformylaminomethane (TFAM) []. This reaction yielded the desired compound as a product of a cyclocondensation reaction.
Q2: What potential biological activities have been investigated for compounds structurally similar to this compound?
A2: While the provided research doesn't directly investigate the biological activity of this compound, it explores a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines []. These compounds, structurally similar to the one in question, were evaluated for their antimalarial and antibacterial properties. Notably, several derivatives showed promising activity against Plasmodium berghei in mice and various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. This suggests that this compound, with its similar structure, could be a potential candidate for further investigation in these areas.
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